

Identifying and mitigating side effects of pangamic acid in experimental models

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Compound of Interest

Compound Name: Calcium pangamate

Cat. No.: B1171861

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Technical Support Center: Pangamic Acid (So-Called "Vitamin B15")

Disclaimer: The information provided here is for informational purposes only and does not constitute an endorsement or recommendation for the use of "pangamic acid." "Pangamic acid" is not a scientifically recognized vitamin, lacks a consistent chemical identity, and its sale is restricted in several countries, including the United States, due to safety concerns and unproven health claims.^{[1][2]} Researchers are strongly advised to exercise extreme caution and consult with their institution's safety and ethics committees before conducting any experiments with substances marketed as "pangamic acid."

Critical Pre-Experimental Troubleshooting Guide

This guide is intended to assist researchers in navigating the significant challenges and safety considerations associated with studying "pangamic acid."

Question/Issue	Troubleshooting/Mitigation Steps
How can I identify the actual chemical composition of my "pangamic acid" sample?	<p>1. Assume Unknown Identity: Treat any substance labeled "pangamic acid" as a compound of unknown identity and purity. 2. Analytical Chemistry: Employ analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to determine the chemical structure and purity of the sample. 3. Component Check: Specifically test for the presence of common components found in "pangamic acid" formulations, such as N,N-Dimethylglycine (DMG), Diisopropylamine dichloroacetate (DIPA), dichloroacetate, calcium gluconate, or glycine.[3][4]</p>
What are the potential side effects of the components commonly found in "pangamic acid"?	<p>1. Mutagenicity and Carcinogenicity: Be aware that DIPA and diisopropylamine have demonstrated mutagenicity in the Ames test, suggesting potential carcinogenic risk.[1][5] 2. Nitrosamine Formation: Dimethylglycine (DMG), when combined with nitrites (e.g., from diet or experimental conditions), may form nitrosamines, which are potent carcinogens.[1] 3. Kidney Issues: Some formulations may contain high levels of calcium, which could potentially lead to kidney problems, especially in models with pre-existing renal conditions.[3]</p>
How can I mitigate the risks of these potential side effects in my experimental model?	<p>1. Prioritize Safety Assessment: Before any efficacy studies, conduct thorough toxicity and safety profiling of your specific sample. 2. Ames Test: Perform an Ames test to assess the mutagenic potential of your compound. 3. Cytotoxicity Assays: Use in vitro cell-based assays (e.g., MTT, LDH assays) to determine the cytotoxic potential and establish a</p>

preliminary therapeutic window. 4. In Vivo Toxicity Studies: If proceeding to in vivo models, conduct acute and sub-chronic toxicity studies to determine the LD50 and identify any target organ toxicity. Monitor animals closely for any adverse effects.

How should I establish a dosage for my experiments?

1. No Established Safe Dose: There is no scientifically established safe or effective dose for "pangamic acid" in any experimental model.
[3][6] 2. Dose-Ranging Studies: Begin with very low doses and perform dose-escalation studies, carefully monitoring for any signs of toxicity. 3. Literature Caution: Be critical of dosages reported in historical literature, as the chemical composition of the substance used is often not well-defined.[7]

Frequently Asked Questions (FAQs)

Q1: What is "pangamic acid" or "Vitamin B15"?

A1: "Pangamic acid," also marketed as "Vitamin B15," is a term that does not refer to a single, well-defined chemical compound.[1][3][6][8] It was originally described as an ester of D-gluconic acid and dimethylglycine.[1] However, products sold under this name have been found to contain a variety of substances, including N,N-Dimethylglycine (DMG), diisopropylamine dichloroacetate (DIPA), calcium gluconate, and glycine.[3][4] It is not a true vitamin as there is no evidence that it is required by the body.[1]

Q2: What are the purported mechanisms of action of "pangamic acid"?

A2: The proposed, but not scientifically validated, mechanisms of action are primarily based on research from the former Soviet Union and are largely anecdotal.[1][7] These include:

- Transmethylation: It has been suggested that components like DMG may act as methyl donors in various metabolic pathways.[9]

- Improved Oxygen Utilization: Some studies in animal models have suggested that "pangamic acid" may enhance cellular respiration and oxygen uptake, particularly under hypoxic conditions.[7][10]

Q3: What are the known side effects and safety concerns associated with "pangamic acid"?

A3: Due to the variable composition of products labeled "pangamic acid," a definitive list of side effects is not possible. However, significant safety concerns have been raised regarding some of its common components:

- Mutagenicity: Diisopropylamine dichloroacetate (DIPA) and diisopropylamine have shown mutagenic properties in laboratory tests.[1][5]
- Carcinogenicity: The mutagenic potential of some components, and the potential for DMG to form carcinogenic nitrosamines, raises concerns about long-term cancer risk.[1]
- Kidney Problems: Formulations containing calcium may pose a risk of kidney stones and other renal issues.[3]

Q4: Is "pangamic acid" approved for research or therapeutic use?

A4: No. The U.S. Food and Drug Administration (FDA) has stated that "pangamic acid" and its products are unsafe for food and drug use.[1][2] It does not have an approved new drug application.[2] Its distribution has also been prohibited in other countries, such as Canada.[1]

Data on Reported Compositions and Effects of "Pangamic Acid"

Table 1: Reported Chemical Compositions of Products Marketed as "Pangamic Acid"

Reported Chemical Identity	Common Components	Reference
D-gluconodimethylamino acetic acid	The originally proposed structure.	[1]
Mixtures	N,N-Dimethylglycine (DMG), Calcium Gluconate	[2][3]
Mixtures	Diisopropylamine dichloroacetate (DIPA)	[1][3]
Mixtures	Glycine, Dicalcium Phosphate, Cellulose	[3]

Table 2: Summary of Reported (Largely Anecdotal) Biological Effects and Toxicological Concerns

Effect/Concern	Experimental Model/Context	Reported Finding	Reference
Mutagenicity	Ames Test (Salmonella typhimurium)	Diisopropylamine dichloroacetate (DIPA) and diisopropylamine are mutagenic.	[1][5]
Hypoxia Tolerance	Animal Models (Rats, Mice)	Increased tolerance to altitude and asphyxia.	[7]
Lipid Metabolism	Animal Models (Rats)	Hypocholesterolemic effect.	[10]
Mitochondrial Respiration	In Vitro (Rat Liver Mitochondria)	High concentrations of DIPA can impair mitochondrial respiratory control.	[4]
Toxicity	Animal Models (Rats)	A dose of 2,000 mg/kg of calcium pangamate reportedly had no toxic effect. However, the exact composition is unclear.	[9]

Experimental Protocols

Given the undefined nature and safety concerns of "pangamic acid," providing protocols for its experimental use would be irresponsible. Instead, the following are essential safety assessment protocols that should be performed on any substance purported to be "pangamic acid" before any other experimental work is undertaken.

Protocol 1: Ames Test for Mutagenicity Assessment

Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Methodology:

- **Strain Selection:** Use a panel of *S. typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
- **Metabolic Activation:** Prepare a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) to simulate mammalian metabolism.
- **Plate Incorporation Assay:** a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for experiments without metabolic activation). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin. d. Pour the mixture onto a minimal glucose agar plate.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies (his⁺ revertants) on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenicity. Include positive controls (e.g., sodium azide, 2-nitrofluorene) to ensure the assay is working correctly.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

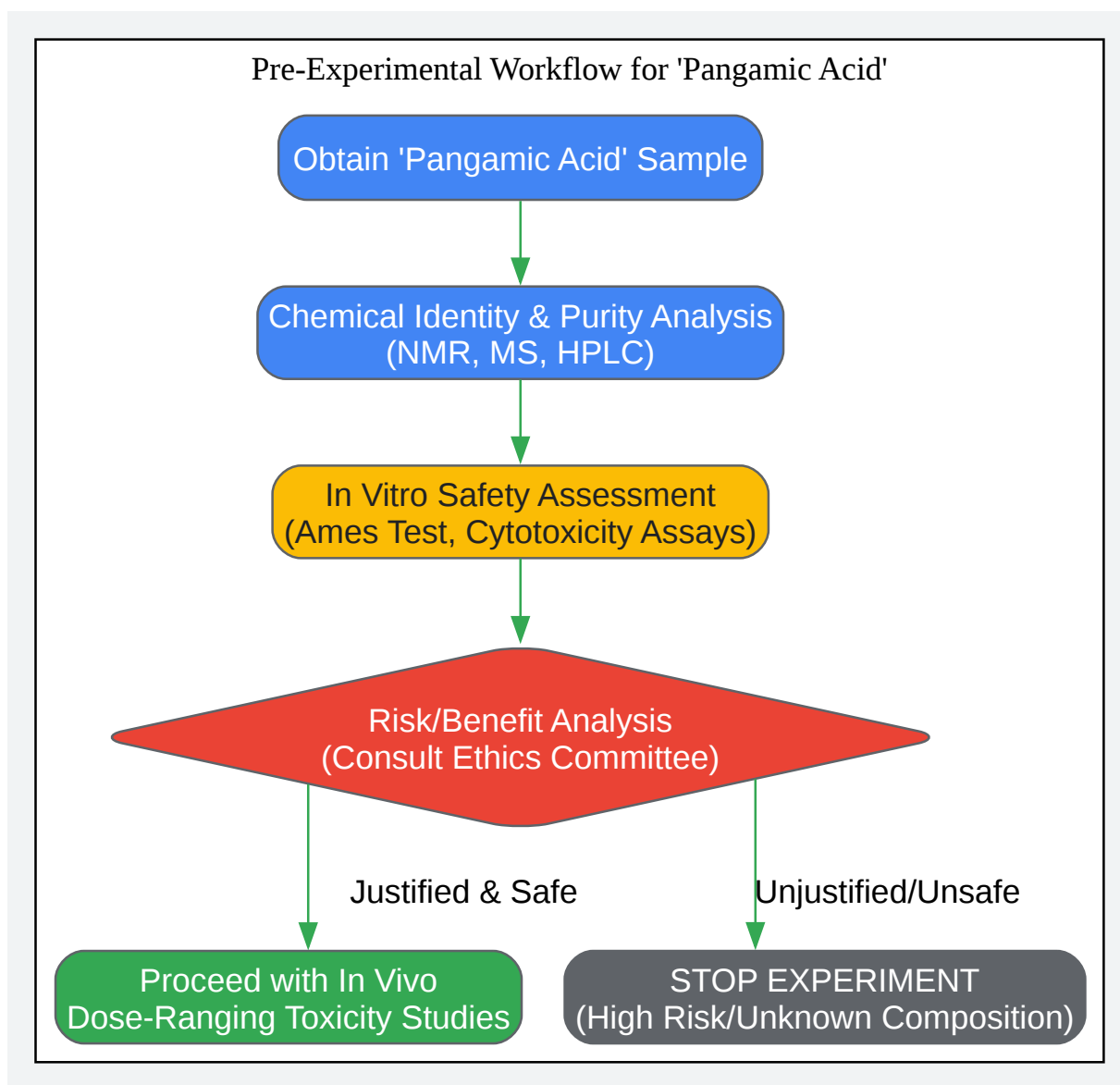
Objective: To assess the effect of a test compound on cell viability by measuring the metabolic activity of cultured cells.

Methodology:

- **Cell Seeding:** Plate cells (e.g., HepG2, NIH/3T3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

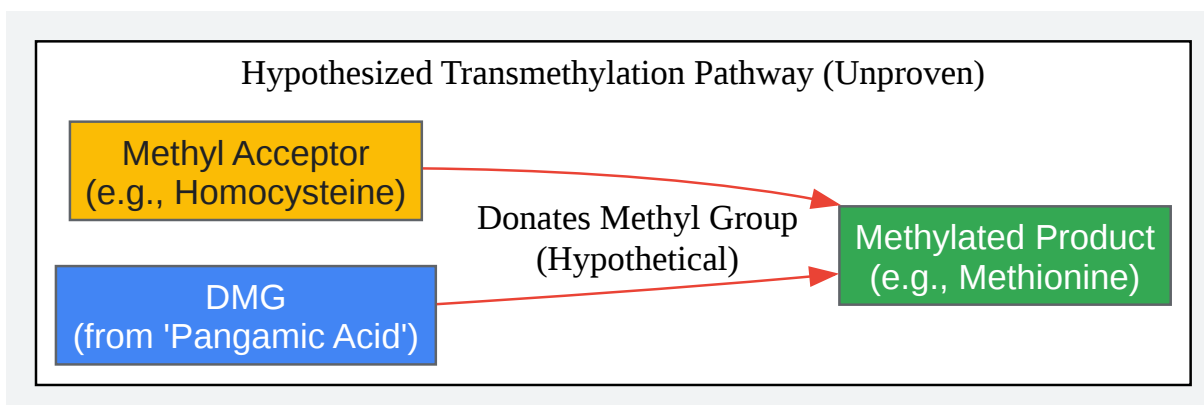
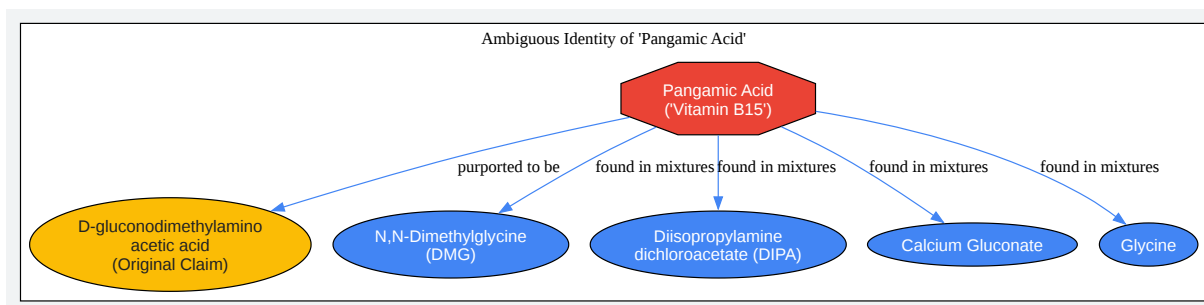
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations



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Caption: Pre-experimental safety and validation workflow for "pangamic acid".



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